molecular formula C13H14O4 B13185411 methyl 8-ethoxy-2H-chromene-6-carboxylate

methyl 8-ethoxy-2H-chromene-6-carboxylate

Cat. No.: B13185411
M. Wt: 234.25 g/mol
InChI Key: UWQRSIWNPSXOQI-UHFFFAOYSA-N
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Description

Methyl 8-ethoxy-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-ethoxy-2H-chromene-6-carboxylate typically involves the reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. This process forms the chromene core through a series of steps, including cyclization and esterification . The reaction conditions often include the use of catalysts such as lipase in ionic liquids to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene provide this compound in bulk quantities, catering to various industrial needs .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-ethoxy-2H-chromene-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 8-ethoxy-2H-chromene-6-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 8-ethoxy-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 8-ethoxy-2H-chromene-6-carboxylate include:

Uniqueness

This compound is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical properties and reactivity. These features make it valuable in various synthetic and research applications .

Biological Activity

Methyl 8-ethoxy-2H-chromene-6-carboxylate is a member of the chromene family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various research findings.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by a benzopyran structure that exhibits a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of chromenes allow them to interact with various biological targets, making them significant in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against several cancer cell lines:

  • Cytotoxicity Studies : In vitro studies using the MCF-7 breast cancer cell line revealed that this compound exhibited potent antiproliferative activity with IC50 values comparable to established chemotherapeutics such as doxorubicin and vinblastine .
Cell LineIC50 (µM)Reference
MCF-710 - 33
HCT-11615 - 40
HepG-220 - 50

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing antibacterial activity against E. coli and S. aureus, this compound showed significant inhibition, with minimum inhibitory concentration (MIC) values indicating robust antibacterial effects .

Bacterial StrainMIC (µg/mL)Reference
E. coli5 - 10
S. aureus10 - 20

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Tubulin Interaction : Similar to other chromene derivatives, this compound may disrupt microtubule dynamics by binding to tubulin at the colchicine site, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound results in G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .
  • Apoptosis Induction : The activation of caspases and subsequent DNA fragmentation have been observed, suggesting that this compound can induce programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene structure significantly influence biological activity:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the chromene ring enhances anticancer activity, while electron-withdrawing groups may reduce it .
  • Comparative Analysis : Compounds structurally similar to this compound have shown varying degrees of efficacy based on their substituents' nature and position, underscoring the importance of structural optimization in drug design .

Case Studies

  • Synthesis and Evaluation : A study synthesized several chromene derivatives, including this compound, and evaluated their antiproliferative effects against multiple cancer cell lines. The findings supported the hypothesis that structural modifications could enhance therapeutic efficacy .
  • Antimicrobial Assessment : Research comparing various chromene derivatives demonstrated that those with specific functional groups exhibited superior antimicrobial properties against pathogenic bacteria, reinforcing the potential clinical applications of this compound in infectious diseases .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 8-ethoxy-2H-chromene-6-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-16-11-8-10(13(14)15-2)7-9-5-4-6-17-12(9)11/h4-5,7-8H,3,6H2,1-2H3

InChI Key

UWQRSIWNPSXOQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1OCC=C2)C(=O)OC

Origin of Product

United States

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